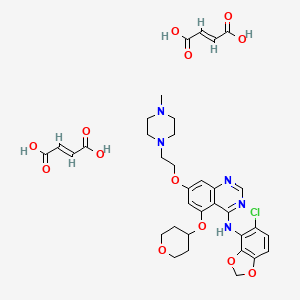

Saracatinib difumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Saracatinib-Difumarat ist ein experimentelles Medikament, das von AstraZeneca entwickelt wurde. Es wirkt als dualer Kinase-Inhibitor und zielt speziell auf Src- und Bcr-Abl-Tyrosinkinasen ab. Src ist eine nicht-rezeptor-Proteintyrosinkinase, die an der Regulierung verschiedener Zellfunktionen wie Wachstum, Adhäsion, Migration und embryonaler Entwicklung beteiligt ist. Bcr-Abl ist ein Fusionsprotein, das mit bestimmten Leukämieformen assoziiert ist .

Vorbereitungsmethoden

Saracatinib-Difumarat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

- Bildung des Chinazolin-Kerns.

- Einführung der 5-Chlor-1,3-Benzodioxol-4-yl-Gruppe.

- Anlagerung der 2-(4-Methylpiperazin-1-yl)ethoxy-Gruppe.

- Addition der Tetrahydro-2H-pyran-4-yloxy-Gruppe.

Die Reaktionsbedingungen für diese Schritte beinhalten die Verwendung verschiedener Reagenzien und Katalysatoren bei kontrollierten Temperaturen und Drücken. Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

1.1. Formation of the Quinazoline Core

The synthesis involves a Mitsunobu coupling reaction to introduce the 4-methylpiperazine-ethoxy side chain. Sodium tert-pentoxide facilitates nucleophilic substitution at the 7-position of the quinazoline ring .

Reaction Conditions

1.2. Difumarate Salt Formation

Saracatinib’s free base reacts with fumaric acid in a 1:2 molar ratio under reflux conditions (isopropanol/water mixture). Crystallization occurs via controlled cooling, yielding the difumarate salt .

Key Steps

-

Sequential solvent distillation to concentrate the product.

2.1. Hydrolysis

The compound’s ether and amide bonds are susceptible to hydrolysis under acidic or alkaline conditions:

-

Ether cleavage : The tetrahydropyran-4-yloxy group hydrolyzes in strong acids, forming a phenolic intermediate .

-

Amide hydrolysis : The quinazoline-anilino bond breaks at pH < 3 or pH > 10, generating 5-chloro-2H-1,3-benzodioxol-4-amine .

2.2. Oxidation

The piperazine ring undergoes oxidation in the presence of peroxides or light, producing N-oxide derivatives .

3.1. Thermal Stability

This compound exhibits a melting point of 234–237°C . Degradation above 200°C includes:

3.2. Moisture Sensitivity

The difumarate salt is hygroscopic, absorbing water at >75% relative humidity. Hydration disrupts crystallinity, accelerating hydrolysis .

Stability Data

| Condition | Degradation Products | Rate (k) |

|---|---|---|

| 40°C/75% RH (6 months) | Hydrolyzed quinazoline | 2.3% w/w |

| Light exposure (ICH Q1B) | N-oxide derivatives | 1.8% w/w |

Interaction with Excipients

In tablet formulations, this compound reacts with:

-

Lactose : Maillard reaction under high humidity, forming brown discoloration .

-

Magnesium stearate : Transesterification at elevated temperatures .

Pharmacological Activity via Chemical Interactions

Saracatinib inhibits Src kinase by binding to the ATP pocket via:

-

Hydrogen bonding between the quinazoline N1 and kinase hinge residue Met341.

-

Ionic interaction of the protonated piperazine with Glu310 .

Kinase Inhibition Profile

| Target | IC₅₀ (nM) | Selectivity Over Abl |

|---|---|---|

| Src | 2.7 | 11-fold |

| Fyn | 5.1 | 7-fold |

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Src- und Bcr-Abl-Kinasen in zellulären Prozessen zu untersuchen.

Medizin: Es wurde in klinischen Studien zur Behandlung verschiedener Krebsarten getestet, darunter Eierstockkrebs und nicht-kleinzelliger Lungenkrebs. .

Wirkmechanismus

Saracatinib-Difumarat übt seine Wirkungen aus, indem es die Aktivität von Src- und Bcr-Abl-Kinasen hemmt. Src-Kinase ist an der Regulation des Zellwachstums, der Adhäsion und der Migration beteiligt, während Bcr-Abl-Kinase mit der Entwicklung von Leukämie assoziiert ist. Durch die Hemmung dieser Kinasen unterbricht Saracatinib-Difumarat die Signalwege, die das Tumorwachstum und die Proliferation fördern. Diese Hemmung führt zu einer reduzierten Lebensfähigkeit von Tumorzellen und zu einer erhöhten Apoptose .

Wirkmechanismus

Saracatinib difumarate exerts its effects by inhibiting the activity of Src and Bcr-Abl kinases. Src kinase is involved in the regulation of cell growth, adhesion, and migration, while Bcr-Abl kinase is associated with the development of leukemia. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and proliferation. This inhibition leads to reduced tumor cell viability and increased apoptosis .

Vergleich Mit ähnlichen Verbindungen

Saracatinib-Difumarat ist einzigartig in seiner dualen Hemmung von Src- und Bcr-Abl-Kinasen. Ähnliche Verbindungen umfassen:

Dasatinib: Ein weiterer dualer Src- und Bcr-Abl-Kinase-Inhibitor, der zur Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.

Bosutinib: Ein Src- und Abl-Kinase-Inhibitor, der zur Behandlung der chronisch-myeloischen Leukämie eingesetzt wird.

Ponatinib: Ein Multi-Kinase-Inhibitor, der Bcr-Abl und andere Kinasen angreift, die an der Entstehung von Krebs beteiligt sind

Saracatinib-Difumarat zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung von Src- und Bcr-Abl-Kinasen aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Saracatinib difumarate, also known as AZD-0530, is a potent small molecule inhibitor primarily targeting Src family kinases (SFKs), particularly Fyn kinase. This compound has garnered attention for its potential therapeutic applications in various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and neurodegenerative disorders such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Saracatinib functions as a selective inhibitor of SFKs, which are integral to numerous cellular processes such as proliferation, differentiation, and survival. By inhibiting these kinases, Saracatinib disrupts pathological signaling pathways that contribute to disease progression in conditions like fibrosis and cancer.

Key Targets:

- Fyn Kinase : Involved in signaling pathways related to cell growth and differentiation.

- SRC Kinase : Plays a role in various cellular functions, including those implicated in tumorigenesis and fibrosis.

Clinical Applications

This compound is under investigation for several indications:

-

Idiopathic Pulmonary Fibrosis (IPF) :

- Saracatinib has shown promise in preclinical models by reducing fibroblast activity and collagen deposition, key features of lung fibrosis .

- A study demonstrated that Saracatinib significantly decreased TGF-β gene expression and reduced inflammatory cytokines IL-6 and IL-8 in IPF-derived bronchial epithelial cells .

- Cancer :

- Neurodegenerative Diseases :

Efficacy in IPF

Recent studies have highlighted the antifibrotic efficacy of Saracatinib compared to standard treatments like pirfenidone and nintedanib. In vitro and in vivo models demonstrated that Saracatinib effectively inhibited fibrogenic responses, with transcriptomic analyses revealing alterations in gene expressions associated with fibrosis.

Case Studies

A pilot study involving patients with IPF indicated variability in treatment response based on individual oxidative stress levels. Saracatinib was more effective than traditional antifibrotic drugs under certain conditions .

Eigenschaften

CAS-Nummer |

893428-72-3 |

|---|---|

Molekularformel |

C35H40ClN5O13 |

Molekulargewicht |

774.2 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |

InChI |

InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI-Schlüssel |

OQXMMAQEMJUIQM-LVEZLNDCSA-N |

SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)C(=C2)OC6CCOCC6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.